16alpha,17-Epoxy-11alpha-hydroxypregn-4-ene-3,20-dione

Description

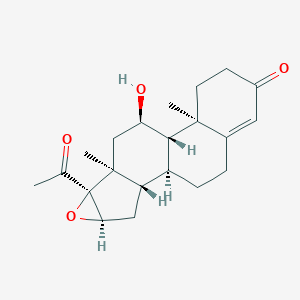

11a-Hydroxy-16,17a-epoxyprogesterone (CAS: 19427-36-2) is a synthetic steroid derivative with the molecular formula C₂₁H₂₈O₄ and a molecular weight of 344.45 g/mol . Its structure features a 16α,17α-epoxide ring and an 11α-hydroxyl group on the pregnane backbone (Fig. 1). This compound is industrially significant as an intermediate in the synthesis of corticosteroids like hydrocortisone and megestrol . Microbial hydroxylation of 16α,17α-epoxyprogesterone by fungi such as Penicillium decumbens is a key production method, leveraging regioselective 11α-hydroxylation .

Properties

IUPAC Name |

6-acetyl-9-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-11(22)21-17(25-21)9-15-14-5-4-12-8-13(23)6-7-19(12,2)18(14)16(24)10-20(15,21)3/h8,14-18,24H,4-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOFTPYDSZJRKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941156 | |

| Record name | 11-Hydroxy-16,17-epoxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19427-36-2 | |

| Record name | 16alpha,17-Epoxy-11alpha-hydroxypregn-4-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019427362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxy-16,17-epoxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16α,17-epoxy-11α-hydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Microbial Hydroxylation via Fungal Biotransformation

Microbiological methods offer a stereoselective alternative for introducing the 11α-hydroxy group. A seminal patent (US3047470A) describes the use of Botryodiplodia theobromae and related fungi to hydroxylate 16α,17α-epoxyprogesterone under submerged fermentation . Key parameters include:

| Parameter | Specification |

|---|---|

| Substrate | 16α,17α-Epoxyprogesterone |

| Microorganism | Botryodiplodia theobromae |

| Medium | Aqueous nutrient broth, pH 6.8–7.2 |

| Temperature | 24–28°C |

| Fermentation Duration | 72–120 hours |

The process selectively hydroxylates the 11α position without disrupting the epoxide ring, achieving conversions exceeding 80% in pilot studies . However, downstream purification challenges and slow fermentation kinetics limit industrial adoption.

Indirect Electrooxidation Mediated by Chromium(VI)

Electrochemical synthesis provides a high-yield route for oxidizing 11α-hydroxy intermediates. Chen et al. (1990) demonstrated the use of Cr(VI) as a redox mediator in a biphasic system :

Reaction Setup :

-

Organic Phase : Dichloromethane (CH₂Cl₂) containing 11α-hydroxy-16,17α-epoxyprogesterone.

-

Aqueous Phase : 4 M H₂SO₄ with ammonium persulfate ((NH₄)₂S₂O₈).

-

Catalyst : Silver ions (Ag⁺) at 0.1 mM concentration.

-

Phase Transfer Agent : Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄).

Electrochemical Regeneration :

Spent Cr(III) is reoxidized to Cr(VI) at a platinum anode (1.5 V vs. Ag/AgCl), enabling catalytic recycling. This method achieves a chemical yield of >95% and current efficiency of 70–75%, making it suitable for continuous production .

Comparative Analysis of Preparation Methods

| Method | Yield | Scalability | Environmental Impact | Key Challenges |

|---|---|---|---|---|

| Diosgenin Route | 50–60% | Moderate | High (toxic reagents) | Multi-step purification |

| Microbial Hydroxylation | 80–85% | Low | Low | Slow fermentation, contamination risks |

| Electrooxidation | 95% | High | Moderate (Cr waste) | Requires specialized equipment |

The electrochemical method offers the highest efficiency but necessitates handling toxic chromium species. Microbial hydroxylation, while eco-friendly, struggles with throughput limitations.

Chemical Reactions Analysis

11a-Hydroxy-16,17a-epoxyprogesterone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .

Scientific Research Applications

Biotransformation Studies

One of the primary research areas involving 11a-Hydroxy-16,17a-epoxyprogesterone is its biotransformation by microorganisms. Notably, the entomopathogenic fungus Isaria farinosa has demonstrated the ability to transform this compound into various hydroxy derivatives.

Key Findings from Biotransformation Studies:

- Transformation Products :

- Catalytic Efficiency :

- Yield and Purity :

Therapeutic Applications

The derivatives of 11a-Hydroxy-16,17a-epoxyprogesterone have potential therapeutic applications due to their hormonal activity. They may be explored for use in:

- Hormonal Therapies : Given their structural similarity to progesterone, these compounds could be investigated for their efficacy in hormone replacement therapies or treatments for hormonal imbalances.

- Antitumor Activity : Some studies suggest that progesterone derivatives may exhibit antitumor properties. Further research is needed to evaluate the specific effects of 11a-Hydroxy-16,17a-epoxyprogesterone and its derivatives on cancer cell lines.

Case Study 1: Hydroxylation Processes

In a study focusing on the hydroxylation of progesterone and its derivatives, researchers isolated several hydroxylated products from biotransformation processes involving Isaria farinosa. The study highlighted the ability to produce specific hydroxy derivatives efficiently, which can have implications for drug development .

Case Study 2: Pharmacological Evaluations

Another case study evaluated the pharmacological properties of hydroxylated progesterone derivatives. The findings suggested that these compounds could modulate biological pathways involved in reproductive health and cancer progression. However, comprehensive clinical trials are necessary to establish their safety and efficacy in humans .

Mechanism of Action

The mechanism of action of 11a-Hydroxy-16,17a-epoxyprogesterone involves its interaction with steroid hormone receptors. It binds to these receptors, influencing the transcription of specific genes involved in various physiological processes. The compound’s effects are mediated through pathways that regulate inflammation, immune response, and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

16α,17α-Epoxyprogesterone (CAS: 1097-51-4)

- Structural Differences : Lacks the 11α-hydroxyl group present in 11a-hydroxy-16,17a-epoxyprogesterone.

- Biological Activity: Serves as a precursor in microbial hydroxylation to produce 11α-hydroxy derivatives .

- Applications : Critical intermediate for hydrocortisone, cortisone, and contraceptive agents .

17α-Hydroxyprogesterone (CAS: 68-96-2)

- Structural Differences : Contains a 17α-hydroxyl group but lacks the 16α,17α-epoxide ring.

- Biological Activity : Weak progesterone receptor agonist and intermediate in androgen/glucocorticoid synthesis . Unlike 11a-hydroxy-16,17a-epoxyprogesterone, it directly influences reproductive processes (e.g., GVBD induction in oocytes) .

- Applications : Used in formulations for preterm labor and congenital adrenal hyperplasia .

5,6-Epoxyprogesterone

- Structural Differences : Features a 5,6-epoxide ring instead of 16α,17α-epoxide.

- Biological Activity: Acts as a sperm cation channel antagonist, with stereoisomer-dependent activity (5α,6α-epoxide vs. 5β,6β-epoxide) . No reported 11α-hydroxylation activity.

- Applications : Research tool for studying sperm physiology .

6α,7α-Epoxyprogesterone

- Structural Differences : Contains a 6α,7α-epoxide ring.

- Biological Activity : Exhibits 5α-reductase (5AR) inhibitory activity (IC₅₀ < 0.1 µM), surpassing finasteride, a clinical 5AR inhibitor . This contrasts with 11a-hydroxy-16,17a-epoxyprogesterone, which is primarily a hydroxylation intermediate.

- Applications: Potential therapeutic agent for androgen-dependent disorders .

Comparative Data Table

Key Research Findings

- Microbial Specificity : 11a-Hydroxy-16,17a-epoxyprogesterone is selectively produced via Penicillium decumbens-mediated hydroxylation of 16α,17α-epoxyprogesterone, with yields optimized at >80% under industrial conditions .

- Inhibitory Effects : The 11α-hydroxyl group in 11a-hydroxy-16,17a-epoxyprogesterone may suppress fungal fermentation pathways, complicating biotransamination processes .

- Therapeutic Potential: Unlike 6α,7α-epoxyprogesterone (a 5AR inhibitor), 11a-hydroxy-16,17a-epoxyprogesterone lacks direct enzymatic inhibitory activity but is indispensable for corticosteroid manufacturing .

Q & A

Q. How is 11α-Hydroxy-16,17α-epoxyprogesterone structurally characterized, and what analytical techniques are essential for its identification?

The compound (C₂₁H₂₈O₄, MW 344.45) is a steroidal derivative with a hydroxyl group at position 11α and an epoxy bridge between carbons 16 and 17α. Key techniques for structural confirmation include:

- Nuclear Magnetic Resonance (NMR) : To resolve stereochemical features (e.g., ¹H and ¹³C NMR for epoxy and hydroxyl group assignments) .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination (observed m/z 344.199) .

- X-ray Crystallography : To resolve crystal packing and confirm stereochemistry, particularly the 16,17α-epoxide configuration .

Q. What are the primary synthetic routes for 11α-Hydroxy-16,17α-epoxyprogesterone, and how do reaction conditions influence yield?

The compound is synthesized via microbial oxygenation of 16α,17α-epoxyprogesterone using Rhizopus nigricans (ATCC 6227b), achieving hydroxylation at C11α . Key considerations:

- Substrate Purity : Impurities >1% can inhibit microbial activity, reducing yields.

- Solvent Selection : Polar solvents (e.g., methanol-water mixtures) enhance substrate solubility but may require pH adjustments (optimal pH 6.5–7.0) .

- Temperature Control : Incubation at 25–28°C maximizes enzymatic activity .

Q. How is 11α-Hydroxy-16,17α-epoxyprogesterone purified, and what challenges arise during crystallization?

Purification involves:

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) .

- Recrystallization : Ethanol/water mixtures are preferred, but crystal habit modification (e.g., needle vs. plate morphologies) can occur due to solvent polarity or trace impurities. For example, acetone induces needle-like crystals, while methanol yields plates .

Advanced Research Questions

Q. How do solvent polarity and impurities affect the crystal habit of 11α-Hydroxy-16,17α-epoxyprogesterone, and how can these effects be mitigated?

Solvent polarity alters hydrogen-bonding networks, impacting crystal morphology:

- High Polarity (e.g., Water) : Promoves needle-like structures due to rapid nucleation.

- Moderate Polarity (e.g., Ethanol) : Favors plate-like crystals with improved stability .

Mitigation strategies: - Seeding : Introduce pre-formed crystals to control nucleation.

- Impurity Screening : Use HPLC to identify and remove impurities (e.g., residual 16,17α-epoxyprogesterone) that disrupt crystal growth .

Q. What methodological discrepancies exist in quantifying 11α-Hydroxy-16,17α-epoxyprogesterone, and how can standardization improve inter-laboratory reproducibility?

Discrepancies arise from:

- Immunoassays vs. LC-MS/MS : Cross-reactivity with structurally similar steroids (e.g., 17α-hydroxyprogesterone) can inflate immunoassay results by 15–20% .

- Calibration Standards : Lack of certified reference materials (CRMs) leads to variability.

Standardization approaches: - Isotope-Dilution LC-MS/MS : Use deuterated internal standards (e.g., d₄-11α-hydroxy derivative) to improve accuracy .

- Interlaboratory Comparisons : Participate in proficiency testing programs (e.g., CAP Surveys) to harmonize methods .

Q. How does 11α-Hydroxy-16,17α-epoxyprogesterone serve as a precursor in steroid biosynthesis, and what experimental models validate its metabolic pathways?

The compound is a key intermediate in glucocorticoid synthesis. In vitro models:

- Adrenocortical Cell Cultures : Treat with ACTH to stimulate hydroxylation and epoxide ring-opening to corticosterone .

- Enzyme Kinetics : Use recombinant CYP11B1 to measure turnover rates (kcat ≈ 4.2 min⁻¹) for 11β-hydroxylation .

Contradictions in pathway efficiency (e.g., species-specific CYP11B1 activity) require cross-validation with LC-MS/MS-based metabolite profiling .

Q. What strategies resolve contradictory data in stability studies of 11α-Hydroxy-16,17α-epoxyprogesterone under varying storage conditions?

Conflicting stability reports (e.g., degradation rates in aqueous vs. solid states) necessitate:

- Forced Degradation Studies : Expose to heat (40°C), light (UV-A), and humidity (75% RH) for 14 days, followed by HPLC-UV to quantify degradation products (e.g., 11-keto derivatives) .

- Statistical Modeling : Apply Arrhenius equations to predict shelf-life discrepancies across temperatures .

Methodological Resources

- Structural Data : Refer to InChIKey

XPOFTPYDSZJRKX-VOVZHTNUSA-Nfor computational modeling . - Analytical Protocols : CAP Surveys (Program Code Y/YY) provide serum-based QC materials for hormone assays .

- Synthetic Optimization : Review microbial fermentation parameters in Peterson et al. (1955) for scalable production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.